(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
The compound (4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule with multiple hydroxyl groups and a polycyclic structure
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can serve as a building block for the synthesis of other complex organic molecules.
Study of reaction mechanisms: Understanding the reactivity of the compound can provide insights into reaction mechanisms.
Biology
Biological activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Enzyme interactions: Study of how the compound interacts with enzymes can provide insights into enzyme function.
Medicine
Drug development: The compound may serve as a lead compound for the development of new drugs.
Therapeutic applications: Potential use in treating diseases or conditions.
Industry
Material science: The compound may be used in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the polycyclic core and the introduction of hydroxyl groups. Common synthetic routes may include:
Cyclization reactions: to form the polycyclic core.
Hydroxylation reactions: to introduce hydroxyl groups at specific positions.
Glycosylation reactions: to attach sugar moieties.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or ethers.
Mechanism of Action
The mechanism of action of the compound involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the biological activity of the compound. For example:
Inhibition of enzyme activity: The compound may bind to the active site of an enzyme, preventing its normal function.
Activation of receptors: The compound may bind to a receptor, triggering a signaling cascade.
Comparison with Similar Compounds
Similar Compounds
- **(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid analogs.
Other polycyclic compounds: with similar structures and functional groups.
Uniqueness
Structural complexity: The compound’s unique polycyclic structure and multiple hydroxyl groups set it apart from other compounds.
Biological activity: The specific biological activity of the compound may differ from that of similar compounds, making it a valuable target for research.
Properties
Molecular Formula |
C46H74O16 |
---|---|
Molecular Weight |
883.1 g/mol |
IUPAC Name |
(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22?,24?,25?,26?,27?,28?,29-,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,42-,43-,44+,45+,46-/m0/s1 |
InChI Key |
IAGSHEHQJJTLLR-WBOUJWADSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4(C([C@]3(C)CO)CC[C@@]5(C4CC=C6[C@]5(CC[C@@]7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |
Synonyms |
kalopanax saponin I kalopanaxsaponin I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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